3-Oxo-2-(pyridin-3-yl)butanenitrile

Description

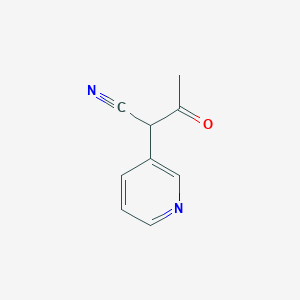

3-Oxo-2-(pyridin-3-yl)butanenitrile is a ketonitrile derivative featuring a pyridin-3-yl substituent at the second carbon and a ketone group at the third position. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.18 g/mol. This compound is structurally characterized by the presence of a nitrile group (-CN), a reactive ketone moiety, and an aromatic pyridine ring. Such a combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-oxo-2-pyridin-3-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)9(5-10)8-3-2-4-11-6-8/h2-4,6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLDVPZWZDHLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(pyridin-3-yl)butanenitrile typically involves the reaction of pyridine derivatives with nitriles under controlled conditions. One common method includes the use of pyridine-3-carboxaldehyde and malononitrile in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods ensure high yield and purity, utilizing advanced catalytic processes and optimized reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(pyridin-3-yl)butanenitrile undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo compounds.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, which are valuable intermediates in pharmaceutical and chemical industries .

Scientific Research Applications

3-Oxo-2-(pyridin-3-yl)butanenitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulating biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-Oxo-2-(pyridin-3-yl)butanenitrile is best understood through comparisons with analogous compounds. Below is a detailed analysis:

Structural Analogues

Key Comparative Insights

Reactivity and Electronic Effects

- The trifluoro derivative (C₇H₅F₃N₂O) exhibits enhanced electrophilicity due to the electron-withdrawing CF₃ group, making it more reactive in nucleophilic additions compared to the parent compound .

- The phenylhydrazine derivative (6a) forms a dimeric structure via intermolecular hydrogen bonding, which may influence its solubility and biological activity (e.g., inhibition of Sortase A transpeptidase in Gram-positive pathogens) .

Biological Activity Compound 6a demonstrates specific inhibition of Sortase A, a critical enzyme for bacterial virulence, with IC₅₀ values in the micromolar range. This activity is attributed to its hydrazine moiety, which mimics natural substrates . The thienopyridine analogue (C₉H₅N₂OS) is tailored for pharmaceutical applications, though its exact bioactivity remains undisclosed .

Synthetic Flexibility The parent compound (this compound) is synthesized under mild conditions (ethanol, piperidine, 0–5°C), enabling scalability for industrial use . More complex derivatives, such as the pyrrolopyridine-trimethoxyphenyl hybrid (C₂₀H₂₀N₄O₃), require advanced reagents like LDA (lithium diisopropylamide) and controlled atmospheres for synthesis, reflecting their structural complexity .

Physicochemical Properties

- The methyl-substituted derivative (C₁₀H₁₀N₂O) has a longer carbon chain, increasing its lipophilicity (logP ~1.8 predicted) compared to the parent compound (logP ~0.5), which may enhance membrane permeability in biological systems .

Biological Activity

3-Oxo-2-(pyridin-3-yl)butanenitrile, with the molecular formula , is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula :

- SMILES : CC(=O)C(C#N)C1=CC=CC=N1

- InChIKey : ZKSFBSZAPWNWFK-UHFFFAOYSA-N

The compound features a pyridine ring which is known to enhance the biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of certain pathways, potentially affecting processes such as cell proliferation and apoptosis.

Biological Activity Overview

Research on the biological activities of this compound has indicated several potential applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth by interfering with cell cycle progression and inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against a range of pathogens, making it a candidate for further development in infectious disease treatment.

Case Studies and Research Findings

-

Anticancer Studies :

- A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through caspase activation.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis via caspase activation HeLa (Cervical) 20 Cell cycle arrest -

Antimicrobial Activity :

- In another study, the compound was tested against various bacterial strains. It exhibited significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.